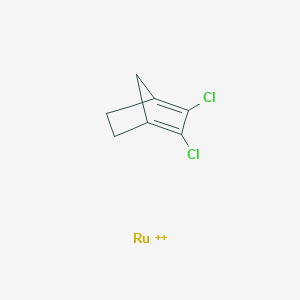

Dichloro-norbornadiene-ruthenium(II)

Description

Properties

IUPAC Name |

2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2.Ru/c8-6-4-1-2-5(3-4)7(6)9;/h1-3H2;/q;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEAFQBZFSVTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C1C2)Cl)Cl.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Ru+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722082 | |

| Record name | 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48107-17-1 | |

| Record name | 2,3-dichlorobicyclo[2.2.1]hepta-1,3-diene;ruthenium(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 48107-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that many ruthenium complexes have a wide range of intracellular targets.

Mode of Action

Ruthenium complexes are known to interact with their targets in a variety of ways. For instance, some ruthenium complexes can bind to biomolecules, facilitating the accumulation of the complexes in the cell.

Biochemical Pathways

It is known that ruthenium complexes can affect various biochemical pathways, leading to different downstream effects.

Biological Activity

Dichloro-norbornadiene-ruthenium(II) is a transition metal complex that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article explores the synthesis, characterization, and biological implications of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

Dichloro-norbornadiene-ruthenium(II) can be synthesized through various methods involving the reaction of ruthenium precursors with norbornadiene. The resulting complex is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure.

Table 1: Characterization Techniques for Dichloro-norbornadiene-ruthenium(II)

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determine molecular structure |

| IR Spectroscopy | Identify functional groups |

| X-ray Crystallography | Confirm crystal structure |

Anticancer Properties

Recent studies have indicated that dichloro-norbornadiene-ruthenium(II) exhibits significant anticancer activity. In vitro experiments show that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of dichloro-norbornadiene-ruthenium(II). The results demonstrated a dose-dependent increase in cytotoxicity, with an IC50 value determined at approximately 15 µM after 48 hours of treatment. The compound also showed a significant ability to inhibit cell proliferation compared to cisplatin, a standard chemotherapeutic agent.

Table 2: Cytotoxicity Results for Dichloro-norbornadiene-ruthenium(II)

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 5 | 85 | |

| 10 | 65 | |

| 15 | 40 | 15 |

| 20 | 25 |

Antibacterial Activity

In addition to its anticancer properties, dichloro-norbornadiene-ruthenium(II) has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that the compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Study: Antibacterial Efficacy

In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that dichloro-norbornadiene-ruthenium(II) exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These values suggest that the compound could serve as a potential lead in developing new antibacterial agents.

Table 3: Antibacterial Activity of Dichloro-norbornadiene-ruthenium(II)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of dichloro-norbornadiene-ruthenium(II) is attributed to its ability to interact with biological macromolecules. The complex can bind to DNA and proteins, leading to alterations in their function. Additionally, the generation of ROS plays a crucial role in mediating its anticancer effects.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHClRu

- Molecular Weight : 264.1 g/mol

- Appearance : Brown powder

Dichloro-norbornadiene-ruthenium(II) features a ruthenium center coordinated to two chlorine atoms and a norbornadiene ligand. This structure contributes to its catalytic properties, particularly in the activation of C–H bonds, which is crucial for many organic transformations.

Catalytic Applications

Dichloro-norbornadiene-ruthenium(II) is primarily recognized for its role as a catalyst in various chemical reactions:

- C–H Activation :

- Hydrosilylation Reactions :

-

Transfer Hydrogenation :

- Dichloro-norbornadiene-ruthenium(II) has been employed in transfer hydrogenation processes, where it can reduce ketones and other carbonyl compounds using hydrogen donors like formic acid or alcohols .

- This application is particularly useful in pharmaceutical synthesis, where selective reductions are often required.

Case Study 1: Direct Arylation of Aromatic Compounds

In a study published in Organometallics, researchers demonstrated the use of dichloro-norbornadiene-ruthenium(II) for the direct arylation of various aromatic substrates. The reaction conditions were optimized to achieve high yields with excellent regioselectivity. The findings indicated that this catalyst could be reused multiple times without significant loss of activity, highlighting its economic viability for industrial applications .

Case Study 2: Hydrosilylation of Isoprene

A collaborative study explored the hydrosilylation of isoprene using dichloro-norbornadiene-ruthenium(II). The researchers reported that the catalyst provided high stereoselectivity and yield in producing siloxane derivatives. The reaction was conducted under mild conditions, making it suitable for sensitive substrates commonly encountered in organic synthesis .

Comparison with Other Ruthenium Catalysts

To better understand the advantages of dichloro-norbornadiene-ruthenium(II), a comparison with other ruthenium-based catalysts is presented below:

| Catalyst Type | Key Reactions | Advantages |

|---|---|---|

| Dichloro-norbornadiene-ruthenium(II) | Direct arylation, hydrosilylation | High selectivity, reusability |

| Dichloro(cyclooctadiene)ruthenium(II) | Olefin metathesis | Broad substrate scope |

| Ru(II)-Pincer Complexes | C–H activation, transfer hydrogenation | Enhanced stability and reactivity |

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

The reactivity and applications of dichloro(norbornadiene)ruthenium(II) are best understood through comparisons with structurally related Ru(II) complexes. Below is a detailed analysis:

Dichlorobis(p-cymene)(triphenylphosphine)ruthenium(II)

- Formula : RuCl₂(p-cymene)(PPh₃)

- Key Differences: The p-cymene ligand (a monoterpene) provides stronger π-backbonding compared to norbornadiene, enhancing the electron density at the Ru center. Catalytic Activity: p-cymene complexes are more active in arene hydrogenation due to the labile nature of the p-cymene ligand, which can dissociate to generate coordinatively unsaturated Ru species . Stability: Norbornadiene complexes exhibit higher thermal stability, attributed to the rigid bicyclic structure of NBD, which resists ligand dissociation .

Dichlorotris(triphenylphosphine)ruthenium(II)

- Formula : RuCl₂(PPh₃)₃

- Key Differences :

- Ligand Environment : The absence of a diene ligand results in a more electron-rich Ru center, favoring oxidative addition reactions.

- Reactivity : This complex is highly effective in C–H activation and cross-coupling reactions, whereas NBD-containing complexes are better suited for cycloaddition or transfer hydrogenation due to the diene’s π-accepting properties .

Dicarbonyldichlorido(N,N,N',N'-tetramethylethylenediamine)ruthenium(II)

- Formula : RuCl₂(CO)₂(tmeda)

- Key Differences :

Comparative Data Table

| Property | Dichloro(norbornadiene)ruthenium(II) | Dichlorobis(p-cymene)ruthenium(II) | Dichlorotris(PPh₃)ruthenium(II) |

|---|---|---|---|

| Coordination Geometry | Distorted octahedral | Octahedral | Trigonal bipyramidal |

| Ligand Type | η⁴-NBD + 2 PPh₃ | η⁶-p-cymene + PPh₃ | 3 PPh₃ |

| Catalytic Applications | Transfer hydrogenation | Arene hydrogenation | C–H activation |

| Thermal Stability | High | Moderate | Low |

| Electron Density at Ru Center | Moderate (NBD is π-acidic) | High (p-cymene is π-donating) | Very high (PPh₃ is σ-donating) |

Preparation Methods

Starting Materials and General Considerations

The synthesis of Dichloro-norbornadiene-ruthenium(II) generally begins with ruthenium trichloride hydrate (RuCl3·xH2O) or related ruthenium(III) precursors. Ruthenium(III) salts are reduced to ruthenium(II) during the complexation process. Norbornadiene acts as a bidentate ligand coordinating through its diene moiety, stabilizing the ruthenium(II) oxidation state.

Key points in the preparation:

- Ruthenium(III) precursors are often insoluble or non-stoichiometric, requiring reduction.

- Norbornadiene is used in excess to ensure full coordination.

- The reaction environment is typically non-aqueous to avoid hydrolysis.

- Controlled temperature and inert atmosphere (nitrogen or argon) are essential to prevent oxidation.

Classic Preparation Method

The classical method involves the reaction of ruthenium trichloride hydrate with norbornadiene in an alcoholic solvent, typically ethanol or methanol, under reflux conditions. The process includes in situ reduction of Ru(III) to Ru(II) and simultaneous coordination of norbornadiene.

- Dissolve RuCl3·xH2O in ethanol.

- Add norbornadiene in stoichiometric excess.

- Heat under reflux with stirring for several hours (commonly 4-8 hours).

- Cool the reaction mixture and isolate the product by filtration or crystallization.

This method yields Dichloro-norbornadiene-ruthenium(II) as a brown powder with good purity.

Improved Preparation via Organometallic Reduction

A more refined method, reported in the literature, uses organometallic reduction of dichloro(η4-norbornadiene)dipyridineruthenium(II) followed by ligand exchange with norbornadiene to give the target complex.

- The organometallic reduction step involves reducing a ruthenium(II) precursor complex with suitable reducing agents.

- Subsequent addition of norbornadiene displaces pyridine ligands, forming Dichloro-norbornadiene-ruthenium(II).

This method provides enhanced control over the oxidation state and ligand environment, improving yield and purity.

Alternative Synthetic Routes

Other synthetic strategies include:

- Direct reaction of ruthenium metal with norbornadiene and chlorine: Ruthenium metal is reacted under controlled chlorine atmosphere in the presence of norbornadiene to form the dichloro complex.

- Use of ruthenium carbonyl precursors: Ruthenium carbonyl complexes are treated with norbornadiene and chlorine sources to substitute carbonyl ligands with norbornadiene and chloride.

- Electrochemical reduction: Electrochemical methods reduce Ru(III) species in the presence of norbornadiene, forming the ruthenium(II) complex.

These alternative methods are less common but offer routes for specialized preparation conditions.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, or other alcohols | Polar protic solvents preferred |

| Temperature | Reflux (~78°C for ethanol) | Ensures complete reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation |

| Reaction Time | 4-8 hours | Sufficient for complete complexation |

| Molar Ratio (Ru:Norbornadiene) | 1:1.5 to 1:3 | Excess norbornadiene drives reaction |

| Reducing Agent (if used) | Organometallic reductants (e.g., Zn, NaBH4) | For reduction of Ru(III) to Ru(II) |

Characterization and Purity

The product is characterized by:

- Appearance: Brown powder.

- Molecular weight: 264.1 g/mol.

- Spectroscopic methods: UV-Vis, NMR, and IR confirm coordination.

- Elemental analysis: Confirms C, H, Cl, and Ru content consistent with formula C7H8Cl2Ru.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Reflux in Alcohol | RuCl3·xH2O + Norbornadiene | Reflux in ethanol, isolation | Simple, scalable | Moderate yield, possible impurities |

| Organometallic Reduction | Dichloro(η4-norbornadiene)dipyridineruthenium(II) + Norbornadiene | Reduction + ligand exchange | High purity, controlled oxidation | Requires precursor synthesis |

| Direct Metal Reaction | Ru metal + Norbornadiene + Cl2 | Chlorination in presence of ligand | Direct, potentially high yield | Requires handling chlorine gas |

| Carbonyl Precursor Substitution | Ru(CO)x complexes + Norbornadiene + Cl source | Ligand substitution | Versatile precursor use | Multi-step, sensitive conditions |

| Electrochemical Reduction | Ru(III) salts + Norbornadiene | Electrochemical reduction | Clean, controllable | Requires electrochemical setup |

Research Findings and Notes

- The stability of Dichloro-norbornadiene-ruthenium(II) is enhanced by the norbornadiene ligand, which stabilizes the Ru(II) center through η4-coordination.

- Reduction of Ru(III) to Ru(II) is a critical step; incomplete reduction leads to mixed oxidation states and impurities.

- The choice of solvent and atmosphere significantly affects product yield and purity.

- Organometallic reduction methods reported in the Journal of Organometallic Chemistry (1983) demonstrate improved yields and cleaner products compared to classical methods.

- The compound serves as a key intermediate for further functionalization and catalysis development.

Q & A

Q. What are the established synthetic routes for Dichloro-norbornadiene-ruthenium(II), and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using norbornadiene and ruthenium precursors (e.g., RuCl₃·xH₂O) under inert atmospheres. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol vs. dichloromethane), and stoichiometric ratios of ligands to metal precursors significantly impact yield and purity . For reproducibility, use controlled glove-box conditions and monitor reactions via TLC or NMR. Purification often employs column chromatography with silica gel, followed by recrystallization. Validate purity through elemental analysis and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing Dichloro-norbornadiene-ruthenium(II), and what are the key spectral markers?

- Methodological Answer :

- ¹H/¹³C NMR : Norbornadiene’s olefinic protons (δ 5.5–6.0 ppm) and bridgehead carbons (δ 40–50 ppm) confirm ligand coordination .

- IR Spectroscopy : Ru-Cl stretches (250–300 cm⁻¹) and C=C vibrations (1600–1650 cm⁻¹) are critical markers.

- UV-Vis : d-d transitions (λ ≈ 400–500 nm) provide insight into electronic structure.

Cross-validate with X-ray crystallography for definitive structural assignment .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve contradictions in reported catalytic activity data for Dichloro-norbornadiene-ruthenium(II)?

- Methodological Answer : Contradictions in catalytic performance (e.g., turnover frequency variations in hydrogenation reactions) may arise from differences in reaction environments or intermediate stability. Use DFT to model:

- Electronic configurations (e.g., HOMO/LUMO energies) under varying solvent dielectric constants.

- Transition-state barriers for key steps (e.g., substrate binding or hydride transfer).

Compare computational results with kinetic data (e.g., Eyring plots) to identify rate-limiting steps. Address discrepancies by refining computational parameters (e.g., solvation models or basis sets) .

Q. What strategies can mitigate ligand dissociation in Dichloro-norbornadiene-ruthenium(II) complexes during photochemical applications?

- Methodological Answer : Ligand dissociation under UV irradiation can destabilize the complex. Strategies include:

- Ligand Modification : Introduce electron-withdrawing groups to strengthen Ru-ligand bonds.

- Co-ligand Addition : Stabilize the coordination sphere with ancillary ligands (e.g., phosphines).

- Encapsulation : Use supramolecular hosts (e.g., cyclodextrins) to shield the complex.

Monitor photostability via time-resolved UV-Vis and quantify dissociation constants using Stern-Volmer analysis .

Q. How do steric and electronic effects of substituents on norbornadiene ligands influence the redox behavior of Dichloro-norbornadiene-ruthenium(II)?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., methyl groups) increase Ru-Cl bond lengths, lowering reduction potentials. Measure via cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile).

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) stabilize Ru(II) oxidation states, shifting E₁/₂ values. Correlate with Hammett parameters (σ) for quantitative analysis.

Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bond covalency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of Dichloro-norbornadiene-ruthenium(II) in different solvent systems?

- Methodological Answer : Discrepancies may stem from solvent coordination or decomposition pathways. Conduct:

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) in polar (e.g., DMF) vs. non-polar (e.g., toluene) solvents.

- Kinetic Studies : Monitor degradation rates via in situ IR or NMR.

- Computational Modeling : Calculate solvent-Ru interaction energies to identify stabilizing/destabilizing effects.

Reconcile data by standardizing solvent purity and drying protocols .

Experimental Design Considerations

Q. What controls are essential when evaluating Dichloro-norbornadiene-ruthenium(II) as a catalyst in asymmetric synthesis?

- Methodological Answer :

- Blank Reactions : Exclude the catalyst to confirm its necessity.

- Enantiomeric Excess (ee) : Measure via chiral HPLC or NMR with chiral shift reagents.

- Leaching Tests : Filter the catalyst mid-reaction to check for homogeneous vs. heterogeneous activity.

- Isotopic Labeling : Use deuterated substrates to trace mechanistic pathways.

Ensure reproducibility by documenting glove-box O₂/H₂O levels and catalyst batch history .

Advanced Characterization Techniques

Q. How can X-ray absorption spectroscopy (XAS) elucidate the local geometry of Dichloro-norbornadiene-ruthenium(II) in solution?

- Methodological Answer : XAS (e.g., EXAFS and XANES) provides bond distances and coordination numbers without crystallization. For solution studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.